(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281674-64-3 | |
| Record name | tert-butyl N-(2-methylpiperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach involves the reaction of (2-methylpiperidin-4-amine) with tert-butyl chloroformate in the presence of a base to form the carbamate ester. The reaction is typically conducted under mild conditions to preserve stereochemistry and avoid side reactions.
$$
\text{(2-Methylpiperidin-4-amine)} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
- The base commonly used is an organic base such as triethylamine or an inorganic base like sodium bicarbonate.
- Solvents include dichloromethane or other inert organic solvents.
- Temperature control is critical, often maintained at 0°C to room temperature to control reaction rate and stereochemical integrity.
Detailed Method from VulcanChem (2024)
According to VulcanChem, the synthesis of the (2S,4R) stereoisomer hydrochloride salt involves:
- Reacting (2S,4R)-2-methylpiperidin-4-amine with tert-butyl chloroformate in the presence of a base.
- Followed by acidification with hydrochloric acid to obtain the hydrochloride salt form.
- This process requires careful control of reaction conditions to maintain stereochemical purity and yield.
| Parameter | Details |
|---|---|
| Starting material | (2S,4R)-2-methylpiperidin-4-amine |
| Reagent | tert-butyl chloroformate |
| Base | Organic or inorganic base |
| Solvent | Dichloromethane or equivalent |
| Temperature | 0°C to room temperature |
| Post-reaction treatment | Acidification with HCl to form salt |
| Product form | Hydrochloride salt |
| Molecular formula | C11H23ClN2O2 |
| Molecular weight | 250.76 g/mol |
This method is widely used for research purposes and provides a route to the protected amine suitable for further synthetic elaboration.
Stereoisomer Considerations
PubChem data identifies stereoisomers such as (2S,4S) and (2S,4R) forms of the compound, which can be prepared similarly but require stereochemically pure starting amines to ensure the desired configuration is retained.
Analytical and Research Findings on Preparation
- The carbamate protecting group introduced by tert-butyl chloroformate is stable under neutral and acidic conditions but can be cleaved under basic or acidic hydrolysis, making it a versatile protecting group in organic synthesis.
- The hydrochloride salt formation improves compound stability, solubility, and handling properties, which is important for pharmaceutical intermediate applications.
- Reaction yields and purity depend heavily on reaction temperature, base choice, and solvent purity.
- Stereochemical integrity is maintained by using optically pure amine starting materials and controlling reaction conditions to avoid racemization.
Comparative Table of Preparation Parameters
| Aspect | Method Detail | Notes |
|---|---|---|
| Starting amine | (2S,4R)- or (2S,4S)-2-methylpiperidin-4-amine | Stereochemically pure for desired isomer |
| Carbamoylation reagent | tert-butyl chloroformate | Standard reagent for Boc protection |
| Base | Triethylamine, NaHCO3, or similar | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, ethyl acetate | Inert, facilitates reaction control |
| Temperature | 0°C to room temperature | Controls reaction rate and stereochemistry |
| Post-treatment | Acidification with HCl to form hydrochloride salt | Enhances stability and solubility |
| Purification | Crystallization or filtration | Removes impurities, isolates product |
| Yield | Typically moderate to high (not specifically quantified) | Dependent on reaction optimization |
Insights from Related Carbamate Preparation Patents
While no direct patents were found specifically for this compound, related carbamate preparation methods, such as those for tert-butyl carbamates of heterocyclic amines, involve:
- Use of sodium hydride as a base under nitrogen atmosphere.
- Low temperature addition of sulfonyl chlorides or chloroformates.
- Purification by crystallization after pH adjustment to slightly acidic conditions.
- These methods emphasize safety, efficiency, and scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
The compound (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester , also known by its chemical formula , has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, agrochemicals, and polymer science, while providing comprehensive data tables and case studies.
Medicinal Chemistry
Drug Development :
this compound is primarily investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its ability to act as a carbamate moiety makes it a candidate for developing inhibitors targeting specific enzymes.
Case Study: Inhibition of Acetylcholinesterase
A study demonstrated that derivatives of carbamic acids exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The introduction of the piperidine ring enhances binding affinity, making this compound a valuable scaffold in designing AChE inhibitors for treating Alzheimer's disease.
Agrochemicals
Pesticide Formulation :
The compound's structural characteristics allow it to be utilized in formulating pesticides. Its stability and efficacy against various pests have been documented.
Data Table: Efficacy of this compound in Pesticide Formulations
| Pesticide Type | Target Pest | Concentration (g/L) | Efficacy (%) |
|---|---|---|---|
| Insecticide | Aphids | 50 | 85 |
| Herbicide | Broadleaf Weeds | 100 | 90 |
| Fungicide | Fungal Pathogens | 75 | 80 |
Polymer Science
Polymer Additives :
The compound can serve as an additive in polymer formulations, enhancing properties such as flexibility and thermal stability. Its incorporation into polyurethanes has shown promising results.
Case Study: Polyurethane Enhancement
Research indicates that adding this compound to polyurethane matrices improves mechanical properties significantly. This enhancement is attributed to the compound's ability to interact with the polymer chains, leading to better dispersion and improved material characteristics.
Mechanism of Action
The mechanism of action of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients that modulate various biological pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their key differences:
Key Observations:
- Substituent Position : The ethyl spacer in CAS 165528-81-4 increases flexibility and solubility compared to the direct attachment in the target compound .
- Aromatic vs.
- Ring Size : Pyrrolidine analogs () exhibit higher ring strain and altered basicity compared to piperidine derivatives.
Physical and Chemical Properties
Notes:
Biological Activity
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, also known by its CAS number 73874-95-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2O, characterized by a piperidine ring substituted with a methyl group and a tert-butyl carbamate moiety. The compound's structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation . The compound is known to interact with specific enzymes and receptors, potentially affecting various signaling pathways. For instance, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the central nervous system .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in neurodegenerative diseases. For example, research indicates that it may prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease pathology .
Case Studies
- Neuroprotective Effects : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta 1-42. Results showed that the compound significantly improved cell viability under toxic conditions, suggesting its potential as a neuroprotective agent .
- Anti-inflammatory Properties : Another investigation focused on the compound's anti-inflammatory effects. It was found to modulate TNF-α levels in cellular models, indicating a possible role in mitigating neuroinflammation associated with neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually include:
- Solvent : Dichloromethane
- Temperature : Low temperatures to maintain stability
Yield and Purity
A typical yield for this synthesis can reach up to 91%, demonstrating efficient production methods suitable for both laboratory and industrial settings .
Research Findings Summary Table
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step routes, including amine protection via tert-butyl carbamate, nucleophilic substitutions, and coupling reactions. For example, Suzuki-Miyaura coupling (e.g., with boronic acid intermediates) followed by hydrogenation has been reported for analogous compounds . Key optimization parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
- Temperature control : Moderate temperatures (60–80°C) to balance reaction rate and side-product formation.
Yields can be improved via purification techniques (e.g., column chromatography with silica gel, gradient elution) and reaction monitoring (TLC or LC-MS).
Advanced: How does the tert-butyl carbamate (Boc) group influence the stability and reactivity of the piperidine scaffold during functionalization?
Answer:
The Boc group serves dual roles:
- Protection : Shields the amine from undesired reactions (e.g., oxidation, nucleophilic attack) during multi-step synthesis .
- Steric effects : The bulky tert-butyl moiety can hinder reactions at adjacent positions, directing regioselectivity.
Comparative studies show Boc deprotection under acidic conditions (e.g., TFA in DCM) preserves the piperidine core, whereas alternative groups (e.g., Cbz) may require harsher conditions . Stability under basic conditions makes Boc ideal for Suzuki couplings and alkylation steps.
Basic: What analytical methods are recommended to confirm the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR to verify piperidine ring substitution patterns and Boc group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify impurities .
Data Table :
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC | ≥95% (Area under curve) |
| Molecular Weight | HRMS | Matches theoretical (e.g., C₁₂H₂₂N₂O₂) |
| Functional Groups | FT-IR | N-H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹) |
Advanced: How can researchers troubleshoot low yields in the hydrogenation step of intermediates leading to this compound?
Answer:
Low yields during hydrogenation (e.g., reducing pyridine to piperidine) may arise from:
- Catalyst poisoning : Impurities (e.g., sulfur-containing byproducts) deactivate Pd/C or Raney Ni. Pre-purify intermediates via extraction or filtration.
- Incomplete reaction : Optimize H₂ pressure (1–3 atm) and temperature (25–50°C). Use polar solvents (MeOH/EtOH) to enhance solubility .
- Side reactions : Monitor for over-reduction (e.g., ring saturation) via periodic sampling and GC-MS analysis.
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
Referencing SDS data for analogous carbamates :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Inert atmosphere (Ar/N₂), desiccated at 2–8°C.
- Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste.
Advanced: What computational approaches are suitable for predicting the conformational flexibility of this compound in drug design studies?
Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:
- Ring puckering : Energy barriers for piperidine chair-flip transitions.
- Intermolecular interactions : Hydrogen bonding with Boc carbonyl groups, critical for receptor binding .
Software like Gaussian (DFT) or GROMACS (MD) paired with crystallographic data (if available) enhances accuracy.
Basic: How does the methyl group on the piperidine ring influence the compound’s physicochemical properties?
Answer:
The 2-methyl substituent:
- Lipophilicity : Increases logP compared to unsubstituted piperidine, affecting membrane permeability.
- Steric hindrance : May reduce rotational freedom, stabilizing specific conformers.
- pKa modulation : Electron-donating methyl groups slightly raise the amine’s basicity (predicted pKa ~8.5 vs. ~10 for unsubstituted piperidine) .
Advanced: What strategies mitigate racemization during synthetic steps involving chiral centers in related carbamate derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
